5-Fluoro-2-nitro-4-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
5-fluoro-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVMCDXCUQEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443431 | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428871-73-2 | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428871-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps
Acylation of the Aniline Precursor
Nitration of the Acylated Intermediate
Deacylation to Recover the Free Amine
Reaction Optimization and Industrial Scalability
Table 1: Optimized Reaction Conditions for Nitration
Alternative Synthetic Pathways
Direct Nitration Without Protection
For simpler precursors, direct nitration may be feasible, though regioselectivity challenges arise due to competing directing effects of the fluorine and trifluoromethyl groups.
- Reagents : HNO₃/H₂SO₄ mixture.
- Conditions : 0–5°C, slow addition of acids.
- Limitation : Lower yields due to mixed product formation.
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine and nitro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Coupling Reactions: The compound can undergo diazotization followed by coupling with various nucleophiles to form azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Coupling: Sodium nitrite in acidic conditions followed by coupling with phenols or amines.
Major Products
Reduction: 5-Fluoro-2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo compounds with diverse functional groups.
Scientific Research Applications
Chemistry
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its applications include:
- Fluorinated Pharmaceuticals : The presence of fluorine enhances the pharmacokinetic properties of drug candidates, making them more effective.
- Agrochemicals : Utilized in the development of pesticides and herbicides with improved efficacy.
Biology
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 25.9 μM | 25.9 μM |
| MRSA | 12.9 μM | 12.9 μM |
The MIC values indicate that the compound exhibits both bacteriostatic and bactericidal properties.
Medicine
In the medical field, this compound is explored as a precursor in drug synthesis. Its fluorinated structure is beneficial for:
- Improving Drug Efficacy : Compounds derived from it have shown enhanced pharmacological properties due to better absorption and metabolic stability.
Antimicrobial Activity
The compound's antimicrobial potential has been documented through various studies, indicating its effectiveness against specific pathogens.
Anti-inflammatory Potential
Research indicates that structural modifications in aniline derivatives can enhance their ability to modulate inflammatory pathways. A study assessed its effect on NF-κB activity:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | >20 |
| Control Compound | 6.5 |
The tested compound showed limited inhibition of NF-κB activity, suggesting potential but requiring further structural optimization for enhanced efficacy.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.
Case Studies
Several case studies highlight the applications of this compound:
- Cell Line Testing : Experiments involving human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner.
-
Mechanism of Action : The proposed mechanisms include:
- Induction of oxidative stress leading to cell death.
- Modulation of inflammatory pathways through inhibition of transcription factors like NF-κB.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks the nitro group, leading to different reactivity and applications.
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but with different positioning of the nitro and fluoro groups, affecting its chemical behavior and applications.
Uniqueness
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing nitro and trifluoromethyl groups, along with the electron-donating amino group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Biological Activity
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline (C7H4F4N2O2) is a fluorinated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom and a nitro group on the aromatic ring, along with a trifluoromethyl group that significantly influences its chemical behavior:
- Molecular Formula : C7H4F4N2O2
- Molecular Weight : 222.11 g/mol
- CAS Number : 10680625
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 25.9 μM | 25.9 μM |
| MRSA | 12.9 μM | 12.9 μM |
The MIC values indicate that the compound exhibits both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) properties, as evidenced by the equality of MBC and MIC values .
Anti-inflammatory Potential
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that certain structural modifications in aniline derivatives can enhance their ability to modulate inflammatory pathways.
A study assessed various aniline derivatives for their ability to influence NF-κB activity, a key transcription factor in inflammation:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | >20 |
| Control Compound | 6.5 |
The tested compound showed limited inhibition of NF-κB activity, suggesting that while it may possess some anti-inflammatory potential, further optimization of its structure could enhance efficacy .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly its effects on various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cells.
Case Studies
-
Cell Line Testing : In experiments involving human cancer cell lines, the compound was found to significantly reduce cell viability in a dose-dependent manner.
These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression .
Cell Line IC50 Value (µM) A549 (Lung Cancer) 15 HeLa (Cervical Cancer) 10
The proposed mechanism by which this compound exerts its biological effects includes:
- Induction of oxidative stress leading to cell death in microbial and cancer cells.
- Modulation of inflammatory pathways through inhibition of key transcription factors like NF-κB.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
